Cas no 226931-06-2 (1H-Imidazole-5-methanol,1-(3-ethoxypropyl)-)
1H-Imidazole-5-methanol,1-(3-ethoxypropyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-5-methanol,1-(3-ethoxypropyl)-
- [3-(3-Ethoxy-propyl)-3H-imidazol-4-yl]-methanol
- (3-BENZO[1,3]DIOXOL-5-YLMETHYL-3H-IMIDAZOL-4-YL)-METHANOL
- [1-(1,3-benzodioxol-5-ylmethyl)-1H-imidasol-5-yl]methanol
- [1-(3-ethoxypropyl)-1H-imidasol-5-yl]methanol
- [3-(1,3-benzodioxol-5-ylmethyl)-4-imidazolyl]methanol
- 5-hydroxymethyl-1-(3,4-methylenedioxybenzyl)-1H-imidazole
- 5-Hydroxymethyl-1-(3-ethoxy)propylimidazole
- A816312
- AG-E-65074
- AGN-PC-008MBM
- CTK4E9954
- KB-207151
- SureCN6599662
- 226931-06-2
- SB35603
- AKOS006295415
- [1-(3-ethoxypropyl)-1H-imidazol-5-yl]methanol
- BJA93106
- (1-(3-Ethoxypropyl)-1H-imidazol-5-yl)methanol
- SCHEMBL6598643
- [3-(3-ethoxypropyl)imidazol-4-yl]methanol
- FT-0751902
-
- Inchi: 1S/C9H16N2O2/c1-2-13-5-3-4-11-8-10-6-9(11)7-12/h6,8,12H,2-5,7H2,1H3
- InChI Key: KSSLQCRAAHDOGG-UHFFFAOYSA-N
- SMILES: O(CC)CCCN1C=NC=C1CO
Computed Properties
- Exact Mass: 184.12100
- Monoisotopic Mass: 184.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- PSA: 47.28000
- LogP: 0.80200
1H-Imidazole-5-methanol,1-(3-ethoxypropyl)- Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Imidazole-5-methanol,1-(3-ethoxypropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004850-1g |
(1-(3-Ethoxypropyl)-1H-imidazol-5-yl)methanol |
226931-06-2 | 95% | 1g |
$373.89 | 2023-09-02 | |
| Chemenu | CM186907-1g |
[3-(3-Ethoxy-propyl)-3H-imidazol-4-yl]-methanol |
226931-06-2 | 95% | 1g |
$420 | 2021-08-05 | |
| Chemenu | CM186907-1g |
[3-(3-Ethoxy-propyl)-3H-imidazol-4-yl]-methanol |
226931-06-2 | 95% | 1g |
$403 | 2024-07-18 |
1H-Imidazole-5-methanol,1-(3-ethoxypropyl)- Related Literature
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1H-Imidazole-5-methanol,1-(3-ethoxypropyl)-
1H-Imidazole-5-methanol, 1-(3-ethoxypropyl)- (CAS No. 226931-06-2)
The compound 1H-imidazole-5-methanol, 1-(3-ethoxypropyl)- (CAS No. 226931-06-2) is a versatile organic molecule with a unique structural composition that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The presence of the imidazole ring in this molecule contributes to its stability and reactivity, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 1H-imidazole-5-methanol, 1-(3-ethoxypropyl)- as a precursor for the development of novel bioactive compounds. Researchers have explored its role in the synthesis of antifungal agents, where the imidazole core plays a critical role in interacting with fungal cell membranes. The 3-ethoxypropyl substituent on the imidazole ring enhances the compound's lipophilicity, which is essential for its ability to penetrate cellular membranes and exert antifungal effects.
In addition to its pharmacological applications, this compound has been investigated for its potential in catalysis and materials science. The imidazole moiety has been shown to act as a coordinating ligand in transition metal complexes, facilitating various catalytic reactions such as hydrogenation and oxidation. The 3-ethoxypropyl group further modulates the electronic properties of the molecule, enabling it to serve as an effective ligand in asymmetric catalysis.
Recent advancements in green chemistry have also brought attention to the synthesis and application of 1H-imidazole-5-methanol, 1-(3-ethoxypropyl)-. Scientists have developed eco-friendly methods for its production, including microwave-assisted synthesis and enzymatic catalysis. These methods not only reduce environmental impact but also enhance the scalability of the synthesis process, making it more suitable for industrial applications.
The structural flexibility of 1H-imidazole-5-methanol, 1-(3-ethoxypropyl)- allows for further functionalization, enabling the creation of derivatives with diverse biological activities. For instance, researchers have explored its use as a scaffold for developing anticancer agents by incorporating additional functional groups that target specific molecular pathways involved in cancer progression.
In conclusion, 1H-imidazole-5-methanol, 1-(3-ethoxypropyl)- (CAS No. 226931-06-2) is a multifaceted compound with promising applications across various scientific domains. Its unique combination of structural features and reactivity positions it as a valuable tool in drug discovery and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing modern chemistry.
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